

Solubility Profile of 4-[(2-Cyanoethyl)methylamino]benzaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	4-[(2-Cyanoethyl)methylamino]benzaldehyde
Compound Name:	Cyanoethyl)methylamino]benzaldehyde
Cat. No.:	B1345214

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(2-Cyanoethyl)methylamino]benzaldehyde is a chemical intermediate recognized for its application in the synthesis of dyes and other organic compounds. A comprehensive understanding of its solubility in various solvents is fundamental for its effective use in research and development, particularly in process chemistry, formulation, and analytical method development. This technical guide addresses the solubility of **4-[(2-Cyanoethyl)methylamino]benzaldehyde**.

Despite a thorough review of scientific literature and chemical databases, specific quantitative solubility data for **4-[(2-Cyanoethyl)methylamino]benzaldehyde** in a range of solvents remains largely unpublished. This document outlines the available information and provides a general framework for approaching solubility determination for this compound.

Physicochemical Properties

A summary of the known physicochemical properties of **4-[(2-Cyanoethyl)methylamino]benzaldehyde** is presented in the table below.

Property	Value	Reference
CAS Number	94-21-3	
Molecular Formula	C ₁₁ H ₁₂ N ₂ O	
Molecular Weight	188.23 g/mol	
Melting Point	70-74 °C	

Expected Solubility Behavior

Based on the molecular structure of **4-[(2-Cyanoethyl)methylamino]benzaldehyde**, which features a polar cyano group and a tertiary amine, as well as a larger aromatic benzaldehyde moiety, a qualitative assessment of its expected solubility can be inferred. The presence of polar functional groups suggests potential solubility in polar organic solvents. Conversely, the aromatic ring contributes to its nonpolar character, which may allow for some solubility in less polar organic solvents. Its solubility in water is expected to be limited due to the significant nonpolar surface area of the benzene ring.

Experimental Protocol for Solubility Determination

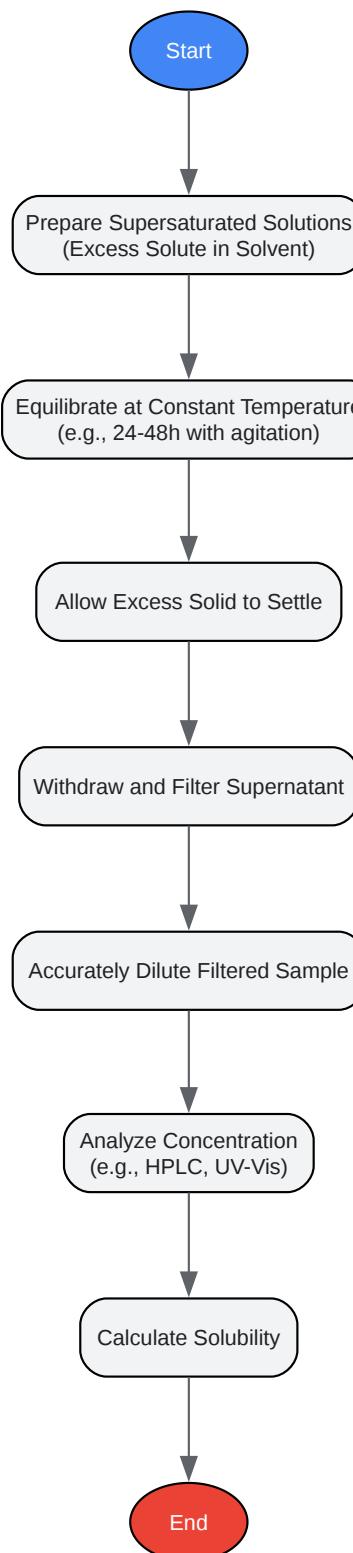
In the absence of published data, the following established experimental protocol, the shake-flask method, is recommended for determining the solubility of **4-[(2-Cyanoethyl)methylamino]benzaldehyde** in various solvents.

Objective: To determine the equilibrium solubility of **4-[(2-Cyanoethyl)methylamino]benzaldehyde** in a selection of solvents at a controlled temperature.

Materials:

- **4-[(2-Cyanoethyl)methylamino]benzaldehyde** (high purity)
- Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, etc.) of analytical grade
- Scintillation vials or other suitable sealed containers

- Temperature-controlled orbital shaker or incubator
- Analytical balance
- Syringes and syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer


Methodology:

- Preparation of Supersaturated Solutions: Add an excess amount of **4-[(2-Cyanoethyl)methylamino]benzaldehyde** to a known volume of each selected solvent in separate vials. The excess solid should be clearly visible.
- Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
- Sample Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of **4-[(2-Cyanoethyl)methylamino]benzaldehyde** in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for quantification.
- Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Solubility Profile of 4-[(2-Cyanoethyl)methylamino]benzaldehyde: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345214#solubility-of-4-2-cyanoethyl-methylamino-benzaldehyde-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com